molecular formula C8H10BrNO B1311259 4-Bromo-2-methoxy-6-methylaniline CAS No. 348169-39-1

4-Bromo-2-methoxy-6-methylaniline

Cat. No. B1311259
M. Wt: 216.07 g/mol
InChI Key: MTRIPTAVYRAWRG-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-methylaniline is a chemical compound that is part of a broader class of organic molecules known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms have been replaced by an aryl or alkyl group. Specifically, this compound contains a bromine atom at the fourth position, a methoxy group at the second position, and a methyl group at the sixth position on the benzene ring of aniline.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methoxy-6-methylaniline involves various strategies, including halogenation, nucleophilic substitution, and cross-coupling reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally related compound, was achieved through a sequence of reactions starting with a difluoropyridine derivative, followed by selective methoxylation and bromination steps, yielding the final product in an overall yield of 67% . Similarly, 2,6-dimethyl-4-bromoaniline, a compound with a similar substitution pattern, was synthesized by reacting 2,6-dimethylaniline with liquid bromine, achieving a yield of 67% . These methods highlight the importance of controlling reaction conditions such as temperature and reagent ratios to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methoxy-6-methylaniline and its derivatives can be characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR). For example, the structure of 2,6-dimethyl-4-bromoaniline was confirmed by 1H NMR spectroscopy . The presence of electron-donating and withdrawing groups on the benzene ring can significantly influence the electronic properties of the molecule, which can be studied using density functional theory (DFT) as demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives .

Chemical Reactions Analysis

The reactivity of 4-Bromo-2-methoxy-6-methylaniline derivatives can be explored through various chemical reactions. For instance, Suzuki cross-coupling reactions have been employed to synthesize analogs with different substituents, indicating the versatility of the bromo and methoxy groups in facilitating cross-coupling chemistry . The reactivity descriptors such as ionization energy, electron affinity, and chemical hardness can be calculated to predict the behavior of these molecules in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-methoxy-6-methylaniline derivatives are influenced by the substituents on the benzene ring. The introduction of a methoxy group can increase the electron density on the ring, while the bromine atom is a bulky group that can affect the compound's boiling and melting points. The synthesis of 2-bromo-4-methoxyaniline in an ionic liquid demonstrates the potential for high yields and purity, as well as the environmental benefits of using alternative solvents . The physical properties such as solubility, melting point, and boiling point are crucial for the practical applications of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis of Analogues : (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, an analogue of 4-Bromo-2-methoxy-6-methylaniline, has been synthesized and characterized using spectroscopic and X-ray diffraction techniques. The study highlights the compound's potential in molecular electrostatic potential, Fukui function, and nonlinear optical properties analyses (Demircioğlu et al., 2019).

2. Organic Chemistry and Industrial Applications

  • Intermediate in Synthesis of Non-Steroidal Anti-Inflammatory Agents : 2-Bromo-6-methoxynaphthalene, a compound structurally related to 4-Bromo-2-methoxy-6-methylaniline, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. It has various synthetic procedures, including methylation with dimethyl sulfate and methyl halides (Xu & He, 2010).

3. Biological Activity and Medicinal Chemistry

  • Synthesis of Schiff Bases for Biological Activity : Schiff bases derived from 3-bromo-4-methyl aniline, a compound related to 4-Bromo-2-methoxy-6-methylaniline, have been synthesized and screened for antimicrobial activity. This indicates the compound's potential in the development of new antimicrobial agents (Upadhyay et al., 2020).

4. Photodynamic Therapy and Cancer Treatment

  • Zinc Phthalocyanine Derivatives : New derivatives of zinc(II) phthalocyanine substituted with bromo- and methoxy-groups, which are structurally similar to 4-Bromo-2-methoxy-6-methylaniline, have been synthesized and characterized. These derivatives have potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

5. Nonlinear Optical Properties

  • Second-Order Nonlinear Optics : A study of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, structurally related to 4-Bromo-2-methoxy-6-methylaniline, highlights their crystallization into noncentrosymmetric structures suitable for second-order nonlinear optics applications (Anwar et al., 2000).

6. Electrochemical Studies

  • Anodic Decomposition Pathways : The electrochemical oxidation of bromo- and dimethylaniline compounds in aqueous sulphuric acid solutions, similar to 4-Bromo-2-methoxy-6-methylaniline, has been studied for potential applications in developing new electrochemical processes (Arias et al., 1990).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRIPTAVYRAWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443417
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-6-methylaniline

CAS RN

348169-39-1
Record name 4-bromo-2-methoxy-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of (2-methoxy-6-methyl-phenyl)-amine (14.5 g, 0.11 mol) in methanol (45.6 ml) and acetic acid (14.5 ml) is added dropwise a solution of bromine (5.45 ml) in acetic acid (45.6 ml) via an addition funnel at 0° C. The reaction mixture is allowed to warm to RT and stirred for 2 h at RT. Ethyl acetate (90 ml) is added and the solid is collected by filtration. The solid thus obtained is washed with ethyl acetate to obtain (4-bromo-2-methoxy-6-methyl-phenyl)-amine as hydrobromide.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
solvent
Reaction Step One
Quantity
45.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-water cooled solution of 2-methoxy-6-methylaniline (10 g, 72.9 mmol) in 30 mL of methanol and 10 mL of acetic acid was added dropwise bromine (3.75 mL, 72.9 mmol). The reaction mixture was allowed to stand for overnight. The solvent was removed under reduced pressure and the residue was suspended in 60 mL of IN NaOH and extracted with ethyl acetate and dried over sodium sulfate and evaporated to dryness to give reddish crude product, which was recrystallized from hexane to give pure product (14.3 g, 91%).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

To 2-methoxy-6-methyl-phenylamine (10.0 g) dissolved in acetonitrile (200 mL) was added N-bromosuccinimide (14.3 g) and the reaction mixture was heated to 145° C. for 15 minutes in a sealed microwave process vessel. The crude mixture was filtered through Celite, diluted with diethyl ether (200 mL) and washed with sodium hydroxide (2 M, 2×100 mL) and brine (1×100 mL). The organic phase was dried over magnesium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 3.4 g (26%) of the title compound as a black solid. NMR (500 MHz, DMSO-d6): 2.06 (s, 3H), 3.77 (s, 3H), 4.55 (s, 2H), 6.78 (d, 1H), 6.82 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods IV

Procedure details

In a 100 mL round bottom flask, 2-methoxy-6-methyl-phenylamine (4.54 g, 33.16 mmol) was dissolved in 15 mL MeOH and 5 mL acetic acid. The flask was cooled to 0° C. Bromine (1.7 mL, 33.16 mmol) in 5 mL acetic acid was added to the reaction dropwise (over 30 minutes). The reaction mixture was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. 1N NaOH was added to neutralize the reaction at 0° C. Ethyl acetate was added to extract the reaction mixture. The organic layer was concentrated after drying over anhydrous sodium sulfate to give a dark brown solid (5.8 g, 81%). LC-MS shows 218.0 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.88 (s, 1H), 6.81 (s, 1H), 3.84 (s, 3H), 2.11 (s, 3H).
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methoxy-6-methylaniline
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4-Bromo-2-methoxy-6-methylaniline

Citations

For This Compound
6
Citations
M Mochizuki, M Kori, K Kobayashi, T Yano… - Journal of medicinal …, 2016 - ACS Publications
Benzazole derivatives with a flexible aryl group bonded through a one-atom linker as a new scaffold for a corticotropin-releasing factor 1 (CRF 1 ) receptor antagonist were designed, …
Number of citations: 22 pubs.acs.org
M Mochizuki, M Kori, M Kono, T Yano, Y Sako… - Bioorganic & Medicinal …, 2016 - Elsevier
A promising lead compound 1 of a benzimidazole series has been identified as a corticotropin-releasing factor 1 (CRF 1 ) receptor antagonist. In this study, we focused on …
Number of citations: 6 www.sciencedirect.com
M Akiu, T Tsuji, K Iida, Y Sogawa… - Chemical and …, 2021 - jstage.jst.go.jp
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Because NAD+ plays a pivotal …
Number of citations: 4 www.jstage.jst.go.jp
RB Clark, M He, Y Deng, C Sun, CL Chen… - Journal of Medicinal …, 2013 - ACS Publications
The C-8 position of the tetracyclines has been largely underexplored because of limitations in traditional semisynthetic techniques. Employing a total synthetic approach allowed for …
Number of citations: 14 pubs.acs.org
望月倫代 - 2017 - u-shizuoka-ken.repo.nii.ac.jp
… 4-chloro-2-methoxy-6-methylaniline or 4-bromo-2-methoxy-6-methylaniline, (NMP), (microwave irradiation), 100–120C, (ii) conversion to HCl salt). …
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp
秋生麻由子 - 2022
Number of citations: 2

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